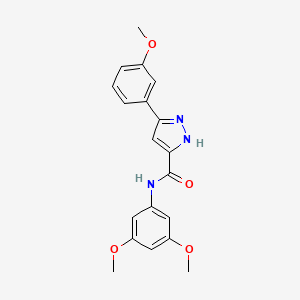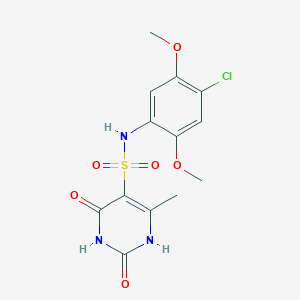
N-cyclohexyl-2-ethyl-5-(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydrophthalazin-1-yl)-N-methylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-cyclohexyl-2-ethyl-5-(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydrophthalazin-1-yl)-N-methylbenzenesulfonamide” is a complex organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “N-cyclohexyl-2-ethyl-5-(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydrophthalazin-1-yl)-N-methylbenzenesulfonamide” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the sulfonamide group: This step involves the reaction of a benzenesulfonyl chloride with a suitable amine, such as N-methylcyclohexylamine, under basic conditions.
Cyclization: The intermediate product undergoes cyclization to form the hexahydrophthalazinone ring.
Alkylation: The final step involves the alkylation of the phthalazinone ring with ethyl groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the ethyl groups, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions could target the sulfonamide group, potentially converting it to an amine.
Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Nitric acid for nitration, halogens for halogenation.
Major Products Formed
Oxidation products: Aldehydes, carboxylic acids.
Reduction products: Amines.
Substitution products: Nitro compounds, halogenated compounds.
Aplicaciones Científicas De Investigación
Chemistry
The compound can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals.
Biology
Medicine
Research into its potential as a therapeutic agent for various diseases, including bacterial infections and cancer.
Industry
Possible use in the development of new materials with unique properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of “N-cyclohexyl-2-ethyl-5-(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydrophthalazin-1-yl)-N-methylbenzenesulfonamide” would depend on its specific application. In medicinal chemistry, sulfonamides typically inhibit the synthesis of folic acid in bacteria, leading to their antimicrobial effects. The compound may interact with specific enzymes or receptors, disrupting key biological pathways.
Comparación Con Compuestos Similares
Similar Compounds
N-cyclohexyl-N-methylbenzenesulfonamide: Lacks the phthalazinone ring, potentially less complex in structure.
2-ethyl-5-(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydrophthalazin-1-yl)benzenesulfonamide: Lacks the cyclohexyl and N-methyl groups.
Uniqueness
The presence of the phthalazinone ring and the combination of cyclohexyl and N-methyl groups make “N-cyclohexyl-2-ethyl-5-(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydrophthalazin-1-yl)-N-methylbenzenesulfonamide” unique. This unique structure may confer specific biological activities or chemical properties not found in similar compounds.
Propiedades
Fórmula molecular |
C25H35N3O3S |
|---|---|
Peso molecular |
457.6 g/mol |
Nombre IUPAC |
N-cyclohexyl-2-ethyl-5-(3-ethyl-4-oxo-5,6,7,8-tetrahydrophthalazin-1-yl)-N-methylbenzenesulfonamide |
InChI |
InChI=1S/C25H35N3O3S/c1-4-18-15-16-19(17-23(18)32(30,31)27(3)20-11-7-6-8-12-20)24-21-13-9-10-14-22(21)25(29)28(5-2)26-24/h15-17,20H,4-14H2,1-3H3 |
Clave InChI |
JDJLQKLOCICQLT-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(C=C(C=C1)C2=NN(C(=O)C3=C2CCCC3)CC)S(=O)(=O)N(C)C4CCCCC4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[2-(2-methylphenoxy)ethyl]-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazole](/img/structure/B14978801.png)
![4-(4-Hydroxy-3-methoxyphenyl)-7-(4-hydroxyphenyl)-3-methyl-4,6,7,8-tetrahydro[1,2]oxazolo[5,4-b]quinolin-5-ol](/img/structure/B14978808.png)
![N-{4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}furan-2-carboxamide](/img/structure/B14978814.png)
![4-Fluoro-N-[2-phenyl-2-(thiophene-2-sulfonyl)ethyl]benzene-1-sulfonamide](/img/structure/B14978828.png)
![[1-(3-Ethoxyquinoxalin-2-yl)piperidin-3-yl][4-(4-fluorophenyl)piperazin-1-yl]methanone](/img/structure/B14978840.png)
![5-bromo-N-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]furan-2-carboxamide](/img/structure/B14978845.png)
![1-(4-Bromophenyl)-2-[3-(dimethylamino)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14978853.png)
![Rel-(4AR,7AS)-4-(1,3-benzodioxol-5-ylmethyl)-1-(3,5-dimethylphenyl)hexahydrothieno[3,4-B]pyrazin-2(1H)-one 6,6-dioxide](/img/structure/B14978857.png)
![N-[3-(acetylamino)phenyl]-4-(1H-indol-3-yl)butanamide](/img/structure/B14978864.png)
![4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)carbonyl]-1-methyl-5-phenylpyrrolidin-2-one](/img/structure/B14978866.png)

![2-(4-ethylphenoxy)-N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]propanamide](/img/structure/B14978873.png)
![N-[2-(2-chlorophenyl)-2-(dimethylamino)ethyl]-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B14978887.png)

